molecular formula C33H33BrN4O4S B4295222 5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE

5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4295222
M. Wt: 661.6 g/mol
InChI Key: LODIBHDKOOBZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a phthalazinyl group, and a benzenesulfonamide group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the phthalazinyl intermediate, followed by the introduction of the bromophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the phthalazinyl-bromophenyl intermediate with the benzenesulfonamide derivative under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl derivatives: Compounds with similar bromophenyl groups.

    Phthalazinyl derivatives: Molecules containing the phthalazinyl moiety.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group.

Uniqueness

What sets 5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[4-(4-bromoanilino)phthalazin-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33BrN4O4S/c1-4-41-29-17-11-23(20-30(29)42-5-2)18-19-35-43(39,40)31-21-24(12-10-22(31)3)32-27-8-6-7-9-28(27)33(38-37-32)36-26-15-13-25(34)14-16-26/h6-17,20-21,35H,4-5,18-19H2,1-3H3,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODIBHDKOOBZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)Br)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE

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